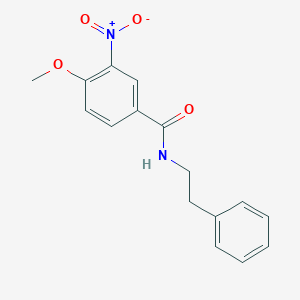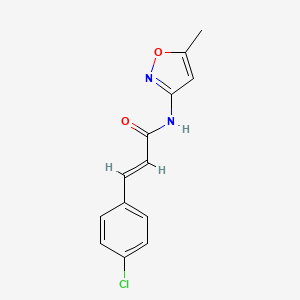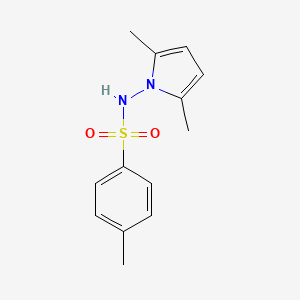![molecular formula C20H19N3O3 B5771172 2-methyl-4-[4-(4-morpholinylcarbonyl)phenyl]-1(2H)-phthalazinone](/img/structure/B5771172.png)
2-methyl-4-[4-(4-morpholinylcarbonyl)phenyl]-1(2H)-phthalazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-4-[4-(4-morpholinylcarbonyl)phenyl]-1(2H)-phthalazinone, also known as AG-1478, is a synthetic compound that belongs to the family of tyrosine kinase inhibitors. This compound has been extensively studied for its potential use in cancer treatment.
Mecanismo De Acción
2-methyl-4-[4-(4-morpholinylcarbonyl)phenyl]-1(2H)-phthalazinone inhibits the activity of EGFR by binding to the ATP-binding site of the receptor. This prevents the receptor from phosphorylating downstream signaling molecules, which leads to the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects:
2-methyl-4-[4-(4-morpholinylcarbonyl)phenyl]-1(2H)-phthalazinone has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. 2-methyl-4-[4-(4-morpholinylcarbonyl)phenyl]-1(2H)-phthalazinone has been shown to have minimal toxicity in normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-methyl-4-[4-(4-morpholinylcarbonyl)phenyl]-1(2H)-phthalazinone is its specificity for EGFR. This allows for the study of EGFR signaling pathways without the interference of other tyrosine kinases. One of the limitations of 2-methyl-4-[4-(4-morpholinylcarbonyl)phenyl]-1(2H)-phthalazinone is its poor solubility in aqueous solutions, which can make it difficult to use in some experimental settings.
Direcciones Futuras
1. Combination therapy: 2-methyl-4-[4-(4-morpholinylcarbonyl)phenyl]-1(2H)-phthalazinone has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy. Future studies could investigate the potential of 2-methyl-4-[4-(4-morpholinylcarbonyl)phenyl]-1(2H)-phthalazinone in combination with other cancer treatments.
2. New delivery methods: Future studies could investigate new delivery methods for 2-methyl-4-[4-(4-morpholinylcarbonyl)phenyl]-1(2H)-phthalazinone to improve its solubility and bioavailability.
3. New targets: Future studies could investigate the potential of 2-methyl-4-[4-(4-morpholinylcarbonyl)phenyl]-1(2H)-phthalazinone in targeting other tyrosine kinases or signaling pathways involved in cancer.
4. Clinical trials: Further clinical trials could investigate the potential of 2-methyl-4-[4-(4-morpholinylcarbonyl)phenyl]-1(2H)-phthalazinone in cancer treatment.
Métodos De Síntesis
The synthesis of 2-methyl-4-[4-(4-morpholinylcarbonyl)phenyl]-1(2H)-phthalazinone involves multiple steps. The first step involves the reaction of 4-bromo-2-fluoroaniline with 4-(4-morpholinylcarbonyl)phenylboronic acid in the presence of a palladium catalyst. This reaction produces 4-(4-morpholinylcarbonyl)phenyl-2-fluoroaniline. The second step involves the reaction of 4-(4-morpholinylcarbonyl)phenyl-2-fluoroaniline with 2-methyl-1,2-dihydrophthalazine-1,4-dione in the presence of a base. This reaction produces 2-methyl-4-[4-(4-morpholinylcarbonyl)phenyl]-1(2H)-phthalazinone.
Aplicaciones Científicas De Investigación
2-methyl-4-[4-(4-morpholinylcarbonyl)phenyl]-1(2H)-phthalazinone has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR), which is overexpressed in many types of cancer. 2-methyl-4-[4-(4-morpholinylcarbonyl)phenyl]-1(2H)-phthalazinone has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propiedades
IUPAC Name |
2-methyl-4-[4-(morpholine-4-carbonyl)phenyl]phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-22-20(25)17-5-3-2-4-16(17)18(21-22)14-6-8-15(9-7-14)19(24)23-10-12-26-13-11-23/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNZLEQPOUBLAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=C(C=C3)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-bromo-3-methylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5771096.png)

![N-[4-(2,3-dimethylphenoxy)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5771100.png)


![N-cyclopentyl-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5771126.png)

![N-(3-chloro-2-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5771147.png)
![2-({[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole](/img/structure/B5771153.png)

![N-(2-chlorophenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B5771163.png)
![N'-[(2,6-dimethoxybenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5771164.png)
![N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5771168.png)